molecular formula C18H26N4O5S2 B2979481 N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide CAS No. 2034282-51-2

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide

Cat. No.: B2979481
CAS No.: 2034282-51-2
M. Wt: 442.55
InChI Key: NBOHVWCTDPROEP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonamide group, and an oxazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-sulfonamide is unique due to its combination of a piperidine ring, sulfonamide group, and oxazole moiety, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

N,N-dimethyl-4-[[[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S2/c1-14-20-18(13-27-14)16-4-6-17(7-5-16)28(23,24)19-12-15-8-10-22(11-9-15)29(25,26)21(2)3/h4-7,13,15,19H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOHVWCTDPROEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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